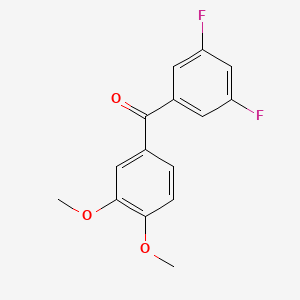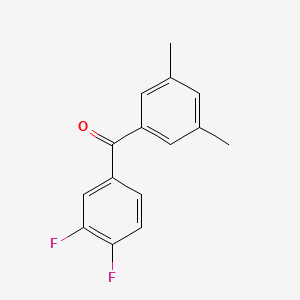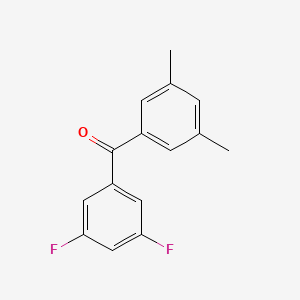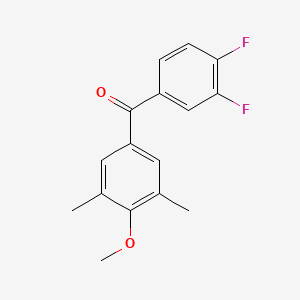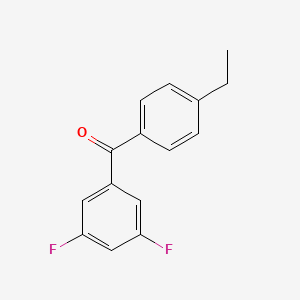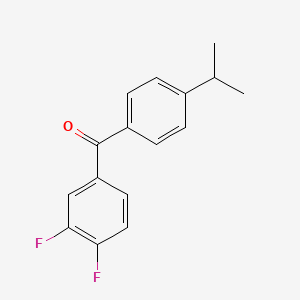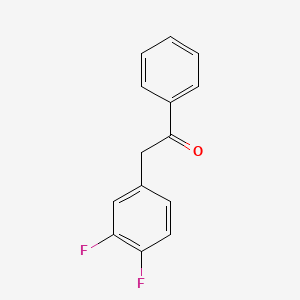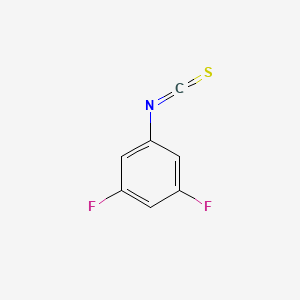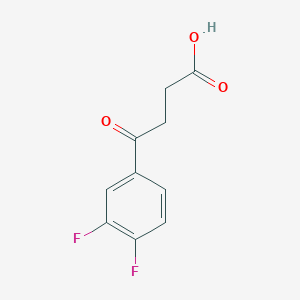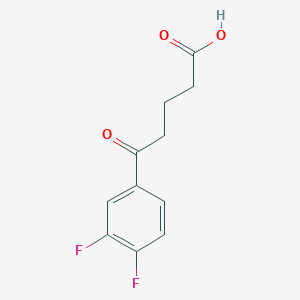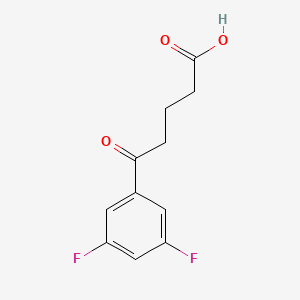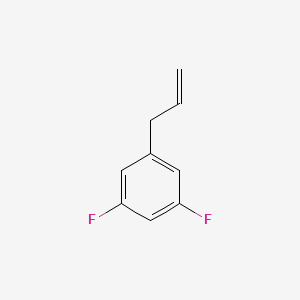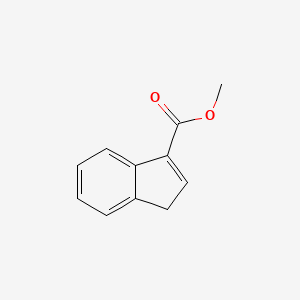
1H-茚-3-甲酸甲酯
描述
Methyl 1H-indene-3-carboxylate is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Methyl 1H-indene-3-carboxylate is particularly interesting due to its unique structure, which includes a fused ring system and a carboxylate ester functional group.
科学研究应用
Methyl 1H-indene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of materials with specific properties, such as polymers and resins
作用机制
Target of Action
Methyl 1H-indene-3-carboxylate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various biological changes . These changes can include the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Methyl 1H-indene-3-carboxylate may influence a broad range of biochemical pathways.
Pharmacokinetics
It’s known that the compound is a colorless liquid and soluble in various organic solvents, such as ethanol and ethyl acetate , which may influence its bioavailability.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that Methyl 1H-indene-3-carboxylate could have diverse molecular and cellular effects.
Action Environment
准备方法
Synthetic Routes and Reaction Conditions
Methyl 1H-indene-3-carboxylate can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis can be employed, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst to form the indene ring system .
Industrial Production Methods
In industrial settings, the production of Methyl 1H-indene-3-carboxylate often involves large-scale reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
化学反应分析
Types of Reactions
Methyl 1H-indene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indene ring.
相似化合物的比较
Similar Compounds
- Methyl 1H-indole-3-carboxylate
- Methyl 1H-indene-2-carboxylate
- Ethyl 1H-indene-3-carboxylate
Uniqueness
Methyl 1H-indene-3-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
属性
IUPAC Name |
methyl 3H-indene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-11(12)10-7-6-8-4-2-3-5-9(8)10/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCZDADAEVAQBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375415 | |
| Record name | Methyl 1H-indene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39891-79-7 | |
| Record name | Methyl 1H-indene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Methyl 1H-indene-3-carboxylate synthesized and what is its relevance in organic electronics research?
A: Methyl 1H-indene-3-carboxylate is synthesized via the Wolff Rearrangement of 2-diazo-1(2H)-naphthalenone when irradiated with 800 nm pulses from an ultrafast laser in a methanol solution. [] This reaction highlights a potential application of the compound in photolithography techniques.
Q2: What are the advantageous properties of the C70 fullerene derivative synthesized from Methyl 1H-indene-3-carboxylate in the context of organic solar cells?
A: The C70 fullerene derivative (H120) derived from Methyl 1H-indene-3-carboxylate exhibits a higher LUMO level compared to the commonly used PC70BM by 0.05 eV. [, ] This difference in energy levels can be beneficial for achieving higher open-circuit voltages in organic solar cells. Furthermore, H120 demonstrates a respectable electron mobility of 6.32 × 10(-4) cm(2) V(-1) s(-1), albeit slightly lower than PC70BM. [, ]
Q3: How does the performance of the C70 fullerene derivative synthesized from Methyl 1H-indene-3-carboxylate compare to established materials in organic solar cell devices?
A: When incorporated into organic photovoltaic devices as an acceptor material, H120 demonstrated promising performance. When paired with donor polymers like P3HT, PBDTTT-C, and PBDTTDPP, the resulting devices achieved power conversion efficiencies of 4.2%, 6.0%, and 6.2%, respectively. [, ] These results highlight the potential of Methyl 1H-indene-3-carboxylate-derived materials for advancing the field of organic solar cells.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


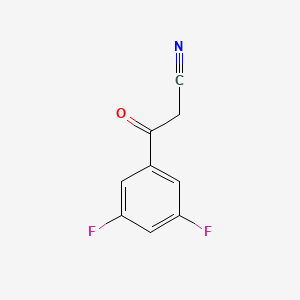
![2',4'-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1302712.png)
